molecular formula C15H9F3N2O4 B2868792 methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate CAS No. 303995-25-7

methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate

Cat. No.: B2868792
CAS No.: 303995-25-7
M. Wt: 338.242
InChI Key: DEPTVEGYWMLRSI-UHFFFAOYSA-N
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Description

Methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate is a heterocyclic compound featuring a fused chromeno[2,3-b]pyridine core substituted with a trifluoromethyl group at position 2 and a carbamate moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbamate substituent modulates electronic and steric properties, influencing binding interactions in biological systems .

Properties

IUPAC Name

methyl N-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O4/c1-23-14(22)19-9-6-8-11(21)7-4-2-3-5-10(7)24-13(8)20-12(9)15(16,17)18/h2-6H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPTVEGYWMLRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Chromeno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-aminopyridine derivative and a suitable aldehyde, the chromeno[2,3-b]pyridine core can be formed via a Povarov reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate electrophilic or nucleophilic trifluoromethylation.

    Carbamate Formation: The final step involves the reaction of the intermediate with methyl isocyanate or methyl chloroformate to form the carbamate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromeno[2,3-b]pyridine core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromeno[2,3-b]pyridine core, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may confer bioactivity against various targets, making it a candidate for developing new therapeutic agents.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings, where specific functional groups are required.

Mechanism of Action

The mechanism by which methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the carbamate moiety may participate in hydrogen bonding or covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The chromeno[2,3-b]pyridine core allows diverse functionalization. Key analogs and their substituent effects are summarized below:

Compound Name Position 2 Substituent Position 3 Substituent Key Properties/Applications References
Methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate CF₃ Methyl carbamate Enhanced metabolic stability; potential kinase inhibition
5-Oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CF₃ Phenyl carboxamide Improved solubility; studied for antitumor activity
Ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate CF₃ Ethyl ester Lower polarity; used as synthetic intermediate
N-Methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea CF₃ N-Methoxy-N-methyl urea Increased hydrogen-bonding capacity; explored in medicinal chemistry
2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid CH₃ Carboxylic acid High crystallinity; limited solubility in non-polar solvents

Key Observations :

  • Trifluoromethyl (CF₃) at Position 2 : Common in bioactive derivatives; enhances electron-withdrawing effects and resistance to oxidative metabolism .
  • Carboxamides improve solubility but may reduce membrane permeability .

Comparison of Yields :

  • Carbamate and carboxamide derivatives typically yield 60–75% .
  • MCR-based syntheses achieve higher yields (80–92%) but require precise stoichiometric control .

Physicochemical Properties

Property Methyl Carbamate (Target) Phenyl Carboxamide Ethyl Ester Urea Derivative
Melting Point (°C) Not reported 181–183 Not reported >300 (decomposes)
Solubility Moderate in DMSO High in DMF Low in water High in polar solvents
LogP (Predicted) 2.8 3.1 3.5 2.2

Notes:

  • The trifluoromethyl group consistently increases LogP, enhancing lipophilicity.
  • Urea derivatives exhibit higher polarity due to hydrogen-bonding capacity .

Mechanistic Insights :

  • Carbamates and ureas enhance target engagement through hydrogen bonding with kinase active sites .
  • Trifluoromethyl groups improve metabolic stability, as seen in FDA-approved drugs like pexidartinib .

Biological Activity

Methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate is an emerging synthetic organic compound with a complex chemical structure that includes a chromeno-pyridine moiety and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H9F3N2O4C_{15}H_{9}F_{3}N_{2}O_{4}, with a molar mass of approximately 399.32 g/mol. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in determining the biological activity of compounds in medicinal applications .

While specific mechanisms of action for this compound remain largely unexplored, the presence of the trifluoromethyl group suggests it may interact favorably with biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could modulate receptor activities, impacting various signaling pathways.

Experimental approaches such as molecular docking studies and surface plasmon resonance are essential for elucidating these interactions.

Biological Activities

This compound has shown potential in various biological assays:

  • Antitumor Activity : Similar chromeno-pyridine derivatives have been investigated for their antitumor properties. The structural characteristics of this compound may contribute to its efficacy against cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar functional groups have been noted for their anti-inflammatory activities, suggesting that this compound may exhibit comparable effects.
  • Antimicrobial Properties : The potential for antimicrobial activity is also worth exploring, given the biological relevance of chromeno-pyridine derivatives in previous studies .

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